molecular formula C17H17NO2 B1299479 3-phenylmethoxy-N-prop-2-enylbenzamide CAS No. 6120-98-5

3-phenylmethoxy-N-prop-2-enylbenzamide

Cat. No. B1299479
CAS RN: 6120-98-5
M. Wt: 267.32 g/mol
InChI Key: WNWVARYSYVBFRO-UHFFFAOYSA-N
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Scientific Research Applications

Antibacterial Properties and Cell Division Inhibition

3-Methoxybenzamide derivatives have been found to possess significant antibacterial properties. One study highlights the lethal effect of 3-methoxybenzamide on Bacillus subtilis by inhibiting cell division, leading to filamentation and eventually lysis of cells. The inhibition targets the cell division system involving the FtsZ function during both vegetative growth and sporulation, indicating a potential application in developing antibacterial strategies against similar bacterial pathogens (Ohashi et al., 1999).

Inhibition of Poly(ADP-ribose) Synthetase

Research into inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase identified benzamides substituted in the 3-position as highly inhibitory compounds. 3-Aminobenzamide and 3-methoxybenzamide were competitive inhibitors, with Ki values of less than 2 microM, suggesting their role in the modulation of poly(ADP-ribose) polymerase (PARP) activity, which is involved in DNA repair processes. This discovery points towards the therapeutic potential of these compounds in diseases related to DNA damage and PARP activity (Purnell & Whish, 1980).

Molecular Structure and Intermolecular Interactions

The molecular structure and intermolecular interactions of N-phenylbenzamide derivatives have been extensively studied, providing valuable insights into their physicochemical properties and reactivity. For instance, research on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide through single crystal X-ray diffraction and DFT calculations has demonstrated the influence of dimerization and crystal packing on molecular geometry, particularly affecting dihedral angles and the rotational conformation of aromatic rings. These findings are crucial for understanding the behavior of these compounds in various environments and could inform their application in materials science and drug design (Karabulut et al., 2014).

Antiviral Activity

The antiviral activity of N-phenylbenzamide derivatives against Enterovirus 71 (EV 71) has been identified, with certain compounds exhibiting low micromolar inhibitory concentrations and significantly lower cytotoxicity compared to established antivirals. This suggests the potential of these derivatives as lead compounds for developing new antiviral drugs, especially for diseases caused by EV 71 (Ji et al., 2013).

Safety And Hazards

The specific safety and hazards of FUB-144 are not detailed in the sources. However, it is important to note that it is a synthetic cannabinoid and these substances are often associated with significant health risks. It is also classified as a Schedule I drug by the United States Drug Enforcement Administration (DEA), indicating a high potential for abuse1.


Future Directions

The future directions of FUB-144 are not explicitly mentioned in the sources. However, it is noted that despite its classification as a controlled substance, research has shown that FUB-144 has potential applications in various fields of research and industry1.


Please note that this information is based on the available sources and there may be additional information in other papers that were not retrieved in this search. Always refer to the most recent and reliable sources when researching chemical compounds.


properties

IUPAC Name

3-phenylmethoxy-N-prop-2-enylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-2-11-18-17(19)15-9-6-10-16(12-15)20-13-14-7-4-3-5-8-14/h2-10,12H,1,11,13H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWVARYSYVBFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367473
Record name 3-phenylmethoxy-N-prop-2-enylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenylmethoxy-N-prop-2-enylbenzamide

CAS RN

6120-98-5
Record name 3-phenylmethoxy-N-prop-2-enylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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